Boron triiodide
Description
Structure
2D Structure
Properties
IUPAC Name |
triiodoborane | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BI3/c2-1(3)4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMEKEHSRPZAOGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(I)(I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BI3 | |
| Record name | boron iodide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0065519 | |
| Record name | Borane, triiodo- | |
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Molecular Weight |
391.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pink crystals that react with water; [MSDSonline] | |
| Record name | Boron triiodide | |
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CAS No. |
13517-10-7 | |
| Record name | Boron triiodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13517-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Borane, triiodo- | |
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| Record name | Borane, triiodo- | |
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| Record name | Borane, triiodo- | |
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| Record name | Boron triiodide | |
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Synthetic Methodologies of Boron Triiodide
Classical Synthetic Routes
Historically, the synthesis of boron triiodide has been accomplished through several fundamental chemical reactions. These methods, while effective, often necessitate stringent reaction conditions.
One of the most direct methods is the reaction of elemental boron with iodine . This process requires heating the elements together at a temperature of 209.5 °C to facilitate the reaction. wikipedia.orgwikiwand.com
Another established classical route involves a halide exchange reaction between boron trichloride (BCl₃) and hydroiodic acid (HI) . This reaction is driven to completion by the application of high temperatures to form this compound and hydrogen chloride (HCl) as a byproduct. wikipedia.orgwikiwand.com
The reaction of an alkali metal borohydride (B1222165) with iodine also serves as a conventional pathway to this compound. Specifically, lithium borohydride (LiBH₄) reacts with iodine to produce this compound. This reaction yields lithium iodide (LiI), hydrogen gas (H₂), and hydrogen iodide (HI) as byproducts. wikipedia.orgwikiwand.com When conducted in a solvent such as hexane, the mixture is typically refluxed. chemicalbook.com
Similarly, sodium borohydride (NaBH₄) can be reacted directly with molten iodine. However, this reaction can be vigorous, potentially leading to product loss. The yield from this method has been reported to be around 20-40%.
A summary of these classical synthetic reactions is presented below:
| Reactants | Products | Conditions |
| Boron (B) + Iodine (I₂) | This compound (BI₃) | 209.5 °C wikipedia.orgwikiwand.com |
| Boron trichloride (BCl₃) + Hydroiodic acid (HI) | This compound (BI₃) + Hydrogen chloride (HCl) | High temperature wikipedia.orgwikiwand.com |
| Lithium borohydride (LiBH₄) + Iodine (I₂) | This compound (BI₃) + Lithium iodide (LiI) + Hydrogen (H₂) + Hydrogen iodide (HI) | Reflux in hexane chemicalbook.com |
| Sodium borohydride (NaBH₄) + Iodine (I₂) | This compound (BI₃) + Sodium iodide (NaI) + Byproducts | Reaction with molten iodine |
Advanced and Optimized Preparative Techniques
More contemporary synthetic strategies focus on improving yields, enhancing safety, and utilizing milder reaction conditions. These often involve the in-situ generation of this compound and employ sophisticated purification methods.
A significant advancement in the synthesis of this compound is its in-situ generation from potassium borohydride (KBH₄) and iodine (I₂). chemrxiv.orgresearchgate.netchemrxiv.org This method has gained traction, particularly in organic synthesis where this compound is used as a reagent, for example, in the reduction of nitroarenes to anilines. organic-chemistry.org
In a typical procedure, potassium borohydride and iodine are heated in a suitable solvent, such as cyclohexane (B81311) or heptane. organic-chemistry.orgscientificlabs.com The completion of the this compound formation is often indicated by the disappearance of the purple color of the iodine. organic-chemistry.org This approach is advantageous as it avoids the isolation of the highly reactive and sensitive this compound, generating it directly in the reaction mixture where it is to be consumed. The process is conducted in a sealed vessel to prevent the loss of volatile intermediates. organic-chemistry.org The byproducts of this reaction, boric acid and potassium iodide, are of low toxicity, making this a more environmentally benign method. chemrxiv.org
The stoichiometry and reaction conditions can be optimized for specific applications. For instance, in the reduction of nitroarenes, pre-generation of this compound before the addition of the substrate has been shown to be critical for efficient conversion. organic-chemistry.org
Due to its volatility, sublimation is a common and effective method for the purification of this compound. This technique separates the this compound from non-volatile impurities. The process involves heating the crude solid this compound under reduced pressure, causing it to transition directly from a solid to a gas, which then crystallizes on a cooled surface, leaving the impurities behind.
Distillation is another method that has been employed for the purification of this compound and has been cited as producing high-purity material. dtic.milexlibrisgroup.com Other purification techniques that have been explored include zone-refining and fractional-recrystallization. dtic.milexlibrisgroup.com
This compound is highly sensitive to both moisture and light . fishersci.comltschem.com It reacts readily with water in the air, hydrolyzing to form boric acid and hydroiodic acid. wikipedia.org This reactivity necessitates that all synthetic and handling procedures be carried out under an inert and dry atmosphere, such as nitrogen or argon. ltschem.com
Glassware and solvents must be rigorously dried before use. The use of a chemical fume hood is essential for handling this compound due to its corrosive nature. coleparmer.com
In addition to moisture, this compound is also sensitive to light and should be stored in the dark to prevent decomposition. ltschem.com Therefore, reaction vessels are often protected from light, and the final product is stored in a tightly sealed container in a cool, dry, and dark place. ltschem.comcoleparmer.com
Chemical Reactivity and Mechanistic Studies of Boron Triiodide
Lewis Acidity and Adduct Formation
Boron triiodide (BI₃) is a powerful Lewis acid, a characteristic that defines much of its reactivity. The Lewis acidity of boron trihalides follows the trend BI₃ > BBr₃ > BCl₃ > BF₃. This order is contrary to what might be expected based on the electronegativity of the halogens. The enhanced acidity of BI₃ is attributed to the weaker π-bonding between the boron p-orbital and the larger, more diffuse p-orbitals of the iodine atoms. This weaker back-bonding increases the electron deficiency at the boron center, making it a stronger electron-pair acceptor.
This strong Lewis acidity allows this compound to form stable adducts with a variety of Lewis bases. It readily accepts electron pairs from donors such as amines, phosphines, ethers, and sulfides to form these complexes. The formation of these adducts is often the initial step in many of its chemical reactions. For instance, it forms stable adducts with bulky bases, a property enhanced by the large size and high polarizability of the iodine atoms. The interaction between the Lewis acid (BI₃) and a Lewis base (L) can be represented by the formation of an adduct, BI₃L.
A notable example of its adduct-forming capability is its reaction with nitrogen donors. This compound forms adducts with aromatic amines, which can then undergo further reactions. The stability and reactivity of these adducts are central to the utility of this compound in chemical synthesis.
Reactions with Organic Substrates
This compound is a versatile reagent in organic synthesis, primarily utilized for its ability to cleave various types of chemical bonds.
One of the most significant applications of this compound is the cleavage of carbon-oxygen bonds in ethers, esters, and alcohols. nih.govnih.gov This reactivity makes it a valuable tool for dealkylation, particularly demethylation, in the synthesis of natural products and other complex organic molecules. nih.gov
The mechanism of C-O bond cleavage involves the coordination of the Lewis acidic boron atom to the oxygen atom of the substrate. nih.gov This coordination weakens the C-O bond, making the carbon atom more susceptible to nucleophilic attack by the iodide ion, which is also generated from BI₃. For ethers, this results in the formation of an alkyl iodide and a boryl ether intermediate, which upon hydrolysis yields an alcohol. In the case of methyl ethers, the reaction proceeds via coordination of BI₃ to the ether oxygen, followed by iodide substitution to release methyl iodide. nih.gov
Similarly, this compound can cleave esters to produce alkyl iodides and the corresponding carboxylic acid after workup. It also readily converts alcohols into alkyl iodides. nih.gov A complex of this compound with N,N-diethylaniline has been shown to be an effective reagent for the cleavage of ethers under mild conditions. nih.gov
Table 1: Cleavage of C-O Bonds with this compound
| Substrate Class | Product(s) | Key Mechanistic Step |
|---|---|---|
| Ethers (R-O-R') | Alkyl Iodides (RI, R'I), Alcohols (ROH, R'OH) | Coordination of BI₃ to ether oxygen, followed by nucleophilic attack by iodide. nih.gov |
| Esters (R-CO-OR') | Carboxylic Acid (R-COOH), Alkyl Iodide (R'I) | Coordination to carbonyl or ether oxygen, leading to cleavage. nih.gov |
| Alcohols (R-OH) | Alkyl Iodides (R-I) | Conversion of the hydroxyl group into a better leaving group. nih.gov |
This compound is also capable of cleaving silicon-carbon bonds in organosilanes and can participate in halogen exchange reactions with organic halides. nih.gov The reaction with silanes can lead to the formation of iodosilanes and organoboron compounds. For example, it has been shown that reacting dimethyl-dichloro-silane with this compound results in halogen exchange rather than Si-C bond cleavage. fishersci.ca However, under different conditions, such as with trimethylchlorosilane, prolonged reaction times can lead to the formation of trimethylsilyl (B98337) iodide. fishersci.ca
The cleavage of the Si-O-Si bond in compounds like hexamethyldisiloxane (B120664) also occurs readily in the presence of boron trihalides, including BI₃, to form trimethylsilyl halides and a boroxine (B1236090) residue upon decomposition. fishersci.nl
This compound is an effective reagent for the reductive dimerization of sulfonyl and sulfinyl compounds to form disulfides. nih.govnih.gov It can convert sulfonyl chlorides and sulfoxides into their corresponding disulfides. For instance, the this compound-N,N-diethylaniline complex has been utilized for the reductive dimerization of sulfonyl derivatives. alfa-chemistry.com This transformation is valuable in organosulfur chemistry. The reaction likely proceeds through the reduction of the sulfur center by the iodide, facilitated by the Lewis acidic boron atom coordinating to the oxygen atoms of the sulfonyl or sulfinyl group. This method has been shown to be applicable to both alkyl and aryl sulfonyl derivatives. fishersci.bewikipedia.org
As a source of iodine, this compound serves as an effective halogenating agent in various organic transformations. nih.gov It can be used to introduce iodine into organic molecules, a crucial step in the synthesis of many pharmaceuticals and agrochemicals. nih.gov For example, it facilitates the conversion of alcohols to alkyl iodides. nih.gov Furthermore, boron trihalides, including BI₃, are used in metathetical exchange reactions with various metal halides, demonstrating their utility as halogenating agents. fishersci.nl
Reactions with Nitrogen Donors and Orthoboronation
This compound reacts with nitrogen-containing compounds, such as aromatic amines, to form adducts. nih.gov These adducts can undergo subsequent dehydrohalogenation reactions. A key difference observed between this compound and other boron halides is the more extensive formation of 1,3-diaza-2,4-diboranaphthalene derivatives when reacted with aromatic amines. nih.govnih.gov This unique reactivity highlights the specific influence of the iodine substituents.
The mechanism of orthoboronation, which involves the borylation of an aromatic ring at the position ortho to an amino group, has been discussed in the context of these reactions. nih.govnih.govnih.gov This process involves the initial formation of an amine-boron triiodide adduct, followed by the elimination of hydrogen iodide, leading to the formation of a B-C bond on the aromatic ring. This reaction provides a pathway to synthesize specific organoboron compounds.
Table 2: Chemical Compounds and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 83546 |
| Diethyl ether | 3283 |
| Methyl acetate | 6584 |
| Ethanol | 702 |
| Trimethylsilane | 70435 |
| Methyl iodide | 6328 |
| Benzenesulfonyl chloride | 7369 |
| Diphenyl sulfoxide | 13679 |
| Diphenyl disulfide | 13436 |
| Aniline (B41778) | 6115 |
Reduction Chemistry Mediated by this compound
This compound (BI₃), a potent Lewis acid, demonstrates notable reactivity as a reducing agent, particularly in the transformation of nitroarenes. This reactivity is somewhat unexpected given its traditional classification. nih.govchemrxiv.org Recent studies have highlighted a novel, metal-free method for the reduction of nitroarenes to their corresponding anilines utilizing BI₃, which can be conveniently generated in situ from potassium borohydride (B1222165) (KBH₄) and iodine (I₂). organic-chemistry.orgchemrxiv.org This approach presents a practical alternative to conventional reduction methods that often rely on transition metals. nih.govacs.org The active reductant in this process has been identified as BI₃, not the borohydride itself. organic-chemistry.orgchemrxiv.orgacs.org The reaction is optimized when BI₃ is pre-generated in a sealed vessel before the introduction of the nitroarene substrate. nih.govorganic-chemistry.orgacs.org
Reduction of Nitroarenes to Anilines
The reduction of nitroarenes to anilines is a cornerstone transformation in organic synthesis, providing access to a class of compounds ubiquitous in pharmaceuticals and advanced materials. nih.govacs.org The method employing this compound, often generated from KBH₄ and I₂, circumvents the need for transition-metal catalysts. chemrxiv.orgacs.org In this system, iodine effectively takes on the role typically played by a transition metal. nih.govchemrxiv.orgacs.org Initial observations showed that BI₃, when added directly to nitroarenes, resulted in the formation of aniline and iodine as a byproduct, with 2.5 equivalents of BI₃ being optimal for the conversion. nih.govchemrxiv.orgacs.org
The in situ generation of BI₃ from potassium borohydride and iodine has been optimized, proving that pre-generation is crucial for the reaction's success and confirming that BI₃ is the active reducing species. organic-chemistry.orgacs.org The subsequent reduction of the nitro compound is typically carried out at room temperature. organic-chemistry.orgchemrxiv.org
Mechanistic studies have provided insight into the reduction pathway. Experiments using radical traps such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) showed no formation of TEMPO adducts, and the reaction was only slightly affected, suggesting that a radical mechanism is unlikely. nih.govchemrxiv.orgacs.org Further investigations tested for the involvement of nitrene or nitrenoid intermediates by using 2-nitrobiphenyl (B167123) as a substrate. The reaction exclusively yielded 2-aminobiphenyl, with no formation of carbazole, which would be expected from a nitrene insertion. chemrxiv.orgacs.org
The possibility of hydrogen iodide (HI) being the active reducing agent was also considered. However, given that the reaction proceeds efficiently at room temperature in a non-aqueous solvent like cyclohexane (B81311), it is considered improbable that HI is the primary reductant, especially since prior reports of HI-mediated reductions require much harsher conditions. chemrxiv.orgacs.org
A speculative mechanism involves the nucleophilic attack of an iodide anion on the nitroarene, which is activated by coordination to the Lewis acidic BI₃. acs.org This process leads to the formation of a new B-O bond, the reduction of the nitrogen center, and the generation of I₂ as a byproduct. acs.org Evidence suggests that iodide anions play a significant role in the reaction mechanism. organic-chemistry.org
The this compound-mediated reduction of nitroarenes exhibits a broad substrate scope and notable tolerance for various functional groups that are often sensitive under other reducing conditions. nih.govorganic-chemistry.org
Tolerated Functional Groups:
Aryl Halides: Chloro, bromo, and iodo substituents on the aromatic ring are well-tolerated. nih.govacs.org
Nitriles: The cyano group remains intact during the reduction. nih.govacs.org
Ketones: Ketone functionalities are preserved, with no reduction to the corresponding alcohol observed. nih.govacs.org
Amides: Amide groups are also compatible with the reaction conditions. nih.gov
Heterocycles: Various heterocyclic systems are tolerated. nih.govacs.org
Trifluoromethyl Groups: The trifluoromethyl group, often reactive with other boron trihalides like BBr₃ and BCl₃, is fully tolerated. nih.govacs.org
Reactive Functional Groups:
Alkyl Nitro Groups: Attempts to reduce alkyl nitro compounds resulted in complex mixtures rather than the desired alkyl amines. nih.govacs.org
Alkenes: Substrates containing alkene functionalities also proved to be problematic, leading to complex reaction mixtures. nih.govacs.org
Ethers and Esters: While the reduction to aniline proceeds, cleavage of aryl alkyl ethers and esters can occur. For instance, nitroanisole was converted into a mixture of p-anisidine (B42471) and p-aminophenol, and an ester substrate yielded the corresponding carboxylic acid. nih.govacs.org
For certain polar substrates, the use of a co-solvent such as dichloromethane, dichloroethane, or trifluorotoluene with cyclohexane was necessary to ensure solubility. nih.govacs.org Lewis basic groups, like amines and nitriles, may require additional equivalents of the BI₃ reagent due to coordination with the Lewis acidic boron center. nih.govchemrxiv.org
Table 1: Functional Group Tolerance in BI₃-Mediated Nitroarene Reduction This table is interactive. You can sort and filter the data.
| Functional Group | Tolerance | Notes | Reference |
|---|---|---|---|
| Aryl Halides (Cl, Br, I) | Tolerated | Excellent conversion to the corresponding haloanilines. | nih.gov, acs.org |
| Nitriles (-CN) | Tolerated | Cyano group remains intact. | nih.gov, acs.org |
| Ketones (C=O) | Tolerated | No reduction of the ketone to an alcohol. | nih.gov, acs.org |
| Heterocycles | Tolerated | Compatible with various heterocyclic structures. | nih.gov, acs.org |
| Trifluoromethyl (-CF₃) | Tolerated | Notably stable despite the reactivity of other boron trihalides. | nih.gov, acs.org |
| Alkenes (C=C) | Not Tolerated | Leads to complex mixtures. | nih.gov, acs.org |
| Alkyl Nitro (-NO₂) | Not Tolerated | Does not yield the expected alkyl amine. | nih.gov, acs.org |
| Esters (-COOR) | Cleavage | Ester hydrolysis to carboxylic acid can occur. | acs.org |
A significant advantage of this reduction method is the nature of its byproducts. organic-chemistry.org The reaction workup yields boric acid (B(OH)₃) and potassium iodide (KI), both of which have a low toxicity profile. nih.govorganic-chemistry.orgacs.orgchemrxiv.org This contrasts with many traditional reduction methods that generate more hazardous waste. acs.org
The in situ generation of BI₃ from KBH₄ and I₂ produces gaseous byproducts (H₂), which must be vented. organic-chemistry.org During the workup procedure, any excess iodine can be quenched by adding a reducing agent like dithiothreitol (B142953) (DTT) until the characteristic purple color of I₂ disappears. organic-chemistry.org The use of Amberlite resins, which are polystyrene-based, has been shown to improve yields by trapping iodine radicals. nih.govorganic-chemistry.org Furthermore, since iodine is regenerated during the reaction, there is potential for it to be recycled, which could help mitigate the costs associated with the reagent. nih.govorganic-chemistry.org
Dimerization and Polymeric Forms (e.g., B₂I₄)
Under certain conditions, this compound is known to form dimeric and polymeric structures. acs.org First-principles calculations predict that at high pressure (around 23 GPa), BI₃ undergoes a phase transition where the molecules dimerize to form B₂I₆. researchgate.net These B₂I₆ dimers are structurally analogous to the D₂h structure of diborane (B8814927). researchgate.net This dimerization results in a significant volume decrease, which drives the first-order phase transition. researchgate.net
In the context of the reduction of nitroarenes, the potential formation of diboron (B99234) species like diboron tetraiodide (B₂I₄) from BI₃ has been considered as part of the mechanistic landscape, drawing inspiration from other diboron-mediated reactions. nih.govacs.org While direct evidence for B₂I₄ as a key intermediate in this specific reduction is not definitive, the known tendency of BI₃ to form such species under certain conditions suggests it as a plausible pathway to explore in related chemical processes. acs.org
Table 2: Chemical Compounds and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 83546 |
| Potassium borohydride | 4313594 |
| Iodine | 807 |
| Aniline | 6115 |
| Boric acid | 762 |
| Potassium iodide | 4875 |
| (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) | 15139 |
| 2-Nitrobiphenyl | 7943 |
| 2-Aminobiphenyl | 7942 |
| Carbazole | 7941 |
| Hydrogen iodide | 24841 |
| Cyclohexane | 8078 |
| Boron tribromide | 25195 |
| Boron trichloride | 25194 |
| p-Anisidine | 7700 |
| p-Aminophenol | 403 |
| Dichloromethane | 6344 |
| Dichloroethane | 6339 |
| Trifluorotoluene | 7397 |
| Dithiothreitol (DTT) | 446094 |
Applications of Boron Triiodide in Materials Science and Synthesis
Chemical Vapor Deposition (CVD) Processes
CVD is a versatile technique for producing high-purity solid materials, and boron triiodide serves as a key boron source in several specialized applications.
This compound is employed in chemical vapor deposition (CVD) processes for the creation of boron-containing semiconductor materials. echemi.comguidechem.com It can be used as a dopant for producing p-type semiconductors. guidechem.com In this process, this compound helps to introduce boron atoms into the crystal lattice of materials like silicon, which alters their electrical properties. guidechem.com The decomposition of this compound at high temperatures, ranging from 800-1500°C, on various substrates is a method for producing high-purity boron suitable for electronic applications. google.com This process is crucial in the manufacturing of components such as transistors. researchgate.net Furthermore, studies have investigated the CVD of boron from this compound onto molybdenum substrates to understand the initial surface reactions and nucleation kinetics, which are fundamental to forming boron-based thin films. mst.edu The compound's ability to form metallic and superconductive materials under high pressure or in specific chemical reactions further highlights its potential in advanced electronics. researchgate.net this compound also plays a role as a transport agent in the synthesis of other semiconductor materials like cubic boron arsenide (BAs), where it accelerates the reaction and improves the crystal quality. ustb.edu.cn
This compound is utilized as a precursor in the chemical vapor deposition (CVD) synthesis of pure boron nitride (BN) nanowires. researchgate.net In a typical process, the reaction between this compound and ammonia (B1221849) (NH₃) at approximately 1100 °C leads to the formation of these nanowires. researchgate.net This method is notable for producing a thick layer of BN nanowires with a uniform diameter of about 20 nm, without the need for a catalyst. researchgate.netresearchgate.net The absence of a catalyst particle suggests a formation mechanism different from the conventional vapor-liquid-solid (VLS) growth. researchgate.net Thermodynamic calculations confirm that solid boron nitride and gaseous hydrogen iodide (HI) are the stable products in the temperature range of 200-1300 °C for this reaction. researchgate.net The resulting nanowires exhibit a nanocrystalline structure and have been observed to self-assemble into long threads. researchgate.net
This compound is a key precursor in the synthesis of aluminum borate (B1201080) nanowires via chemical vapor deposition (CVD). researchgate.netresearchgate.netiaea.org Specifically, single-crystal aluminum borate nanowires and nanotubes, including compositions like Al₁₈B₄O₃₃ and Al₄B₂O₉, have been successfully synthesized. researchgate.netresearchgate.netiaea.org
For the synthesis of Al₁₈B₄O₃₃ nanowires, a CVD method at 1000 °C is used, employing the vapor from this compound and boric acid (H₃BO₃) with argon as a carrier gas. researchgate.netiaea.org This process yields nanowires that are several micrometers long with diameters between 50 and 200 nm. researchgate.netiaea.org
In the case of Al₄B₂O₉ nanowires and nanotubes, the synthesis is carried out at a lower temperature range of 750–850 °C. researchgate.netiaea.org This process uses this compound vapor as the boron source and an aluminum-film-covered sapphire substrate. iaea.org The dimensions of the resulting nanostructures can be controlled by adjusting parameters such as growth time, temperature, BI₃ vapor concentration, and the thickness of the aluminum film. researchgate.netiaea.org Diameters can range from 10 to 500 nm, with lengths from 300 nm to 2 μm. iaea.org
Synthesis of Borides
This compound serves as an effective reagent for the synthesis of various metal borides, often at lower temperatures than conventional methods. rsc.orgrsc.org
A versatile and straightforward method for synthesizing a range of binary and ternary transition metal borides involves the reaction of this compound (BI₃) with elemental transition metals. rsc.orgrsc.org This approach has been successfully used to produce single-phase samples of borides such as Fe₂B, Co₂B, Ni₃B, TiB₂, VB₂, CrB₂, and the ternary boride Ni₂CoB. rsc.orgrsc.org The synthesis is typically carried out at a relatively low temperature of 1073 K. rsc.org
The stoichiometry of the reaction can be adjusted to target specific boride phases. tue.nl For instance, Co₂B, Fe₂B, and VB₂ can be synthesized using a balanced reaction, while the formation of Ni₃B, CrB₂, and TiB₂ may require an excess of BI₃. tue.nl In-situ X-ray diffraction studies have shown that crystalline nickel borides can begin to form at temperatures as low as 700 K, which is significantly lower than typical synthesis temperatures for these materials. rsc.orgnsf.gov This BI₃-assisted method demonstrates broad applicability, enabling the formation of materials with diverse boron-to-metal ratios and crystal structures. tue.nl
Below is a table summarizing the synthesis conditions for various transition metal borides using the BI₃-assisted method.
| Metal Boride | Synthesis Temperature |
| Ni₃B | ~700 K |
| Fe₂B | 1073 K |
| Co₂B | 1073 K |
| TiB₂ | 1073 K |
| VB₂ | 1073 K |
| CrB₂ | 1073 K |
Table compiled from data found in multiple sources. rsc.orgrsc.org
Topotactic borodization is a specific application of the this compound-assisted synthesis method where the morphology of the reactant metal is preserved during its conversion to a metal boride. rsc.orgrsc.org This process allows for the transformation of structured metal forms, such as foams or wires, directly into their corresponding boride structures. rsc.org
A notable example is the conversion of nickel foam into nickel boride (Ni₃B) foam. rsc.orgrsc.org By reacting nickel foam with BI₃, the resulting Ni₃B foam retains the porous, high-surface-area structure of the original nickel foam. rsc.org This topotactic transformation occurs at relatively low temperatures, with crystalline nickel borides forming at temperatures starting around 700 K. rsc.org The ability to create structured boride materials directly from metal templates opens up possibilities for applications in areas like electrocatalysis, where morphology and surface area are critical. rsc.org
Boron Arsenide (BAs) Crystals
This compound plays a crucial role as a transport agent in the synthesis and crystal growth of cubic boron arsenide (BAs) via the chemical vapor transport (CVT) method. researchgate.netustb.edu.cn The CVT technique is a promising approach for producing high-quality BAs crystals, which are of great interest for their exceptionally high thermal conductivity. ustb.edu.cndntb.gov.ua In this process, BI₃, an iodine-containing agent, facilitates the reaction and transport of boron and arsenic.
Studies have shown that BI₃ significantly accelerates the synthesis of BAs. researchgate.netustb.edu.cn For instance, at a temperature of 820°C and a pressure of 1.5 MPa, the introduction of BI₃ as a transport agent can increase the mass fraction of the BAs product from approximately 12% (in the absence of an agent) to over 90%. researchgate.netustb.edu.cn This demonstrates a promoting effect that surpasses what can be achieved by simply increasing temperature and pressure alone. researchgate.netustb.edu.cn The BI₃ participates in the chemical vapor transport process, enabling the efficient preparation of BAs crystals. researchgate.net
The choice of transport agent has a profound impact on the resulting quality and stoichiometry of the BAs crystals. When compared to the more commonly used iodine (I₂), this compound offers distinct advantages in producing high-quality crystals. researchgate.netustb.edu.cn
Research indicates that while both BI₃ and I₂ enhance the quality of BAs crystals by reducing the full width at half maximum (FWHM) of their Raman peaks by 10-20%, BI₃ leads to superior structural properties. researchgate.netustb.edu.cn Crystals grown with BI₃ exhibit improved anisotropy and elemental uniformity. researchgate.netustb.edu.cn A key finding is the significant difference in defect structures; I₂ tends to cause agglomeration of crystals with wide twin defects (around 50 nm), whereas BI₃ results in narrow twins (around 15 nm). researchgate.netustb.edu.cn
Furthermore, BI₃ has a more favorable impact on the crystal's stoichiometry and lattice parameters. researchgate.netustb.edu.cn It helps achieve a stoichiometry ratio of approximately 0.990, which is very close to the ideal value of 1. researchgate.netustb.edu.cn In contrast, the use of I₂ can lead to an excess supply of boron, causing boron interstitials that increase the {111} layer spacing to 0.286 nm. researchgate.netustb.edu.cn The "coordinated effect" of BI₃, however, results in a layer spacing of 0.275 nm, which is much closer to the theoretical value of 0.276 nm. researchgate.netustb.edu.cn This coordinated action promotes the formation of high-quality, anisotropic BAs crystals with flat surfaces characteristic of single crystals. researchgate.netustb.edu.cn
| Parameter | Transport Agent: I₂ | Transport Agent: BI₃ | Reference |
|---|---|---|---|
| Stoichiometry Ratio (B/As) | Not specified, but boron interstitials observed | ~0.990 | researchgate.netustb.edu.cn |
| Twin Defect Width | ~50 nm | ~15 nm | researchgate.netustb.edu.cn |
| {111} Layer Spacing | 0.286 nm | 0.275 nm (Theoretical: 0.276 nm) | researchgate.netustb.edu.cn |
| Crystal Morphology | Agglomerated crystals | Anisotropic crystals with flat surfaces | researchgate.netustb.edu.cn |
Boron Triiodide in Organoboron Chemistry
Synthesis of Organoboron Compounds
Boron triiodide serves as a powerful tool for the direct introduction of boron into organic molecules, particularly aromatic systems.
A noteworthy application of this compound is the electrophilic carbon-hydrogen (C-H) borylation of arenes. researchgate.netnih.govacs.orgacs.orgacs.org This method provides a transition-metal-free pathway to synthesize arylboron compounds. acs.orgacs.orgresearchgate.net The reaction typically proceeds smoothly without the need for additives, where the diiodoboryl group (-BI2) is installed onto the arene. researchgate.netnih.govacs.orgacs.orgresearchgate.net
The process involves heating the arene with this compound, often under neat conditions or in a high-boiling solvent like 1,2,4-trichlorobenzene. researchgate.netacs.orgacs.org For instance, the reaction of tetralin with one equivalent of BI3 at 120°C for 16 hours, followed by workup, yields the corresponding arylboronic acid pinacol (B44631) ester in 78% yield. acs.orgacs.org Increasing the temperature to 160°C can improve the yield to 94%. acs.orgacs.org
The regioselectivity of the C-H borylation with this compound is primarily governed by steric factors. The diiodoboryl group is typically installed at the most sterically accessible carbon atom on the aromatic ring. researchgate.netnih.govacs.orgacs.orgresearchgate.net Electronic effects also play a role, with the borylation favoring positions where the highest occupied molecular orbital (HOMO) is localized to some extent. researchgate.netnih.govacs.orgacs.orgresearchgate.net For example, in the case of diphenyl ether, borylation occurs at the 3- and 4-positions, with the 4-substituted product being the major isomer. researchgate.net However, the observed regioselectivity does not always align perfectly with theoretical predictions based on the stability of the borylated products. researchgate.net
A key advantage of using this compound is the ability to achieve regioselective multiple borylations of polycyclic aromatic compounds by using an excess of the reagent. researchgate.netnih.govacs.orgacs.orgresearchgate.net This allows for the introduction of multiple boron functionalities into a single aromatic framework.
The initially formed aryldiiodoborane intermediates are versatile and can be readily transformed into a variety of valuable arylboron compounds. researchgate.netnih.govacs.orgacs.orgresearchgate.net
Arylboronic Acids: Treatment of the borylated intermediate with water leads to the formation of the corresponding arylboronic acid. researchgate.netacs.org For example, the reaction of the borylated intermediate from tetralin with water affords the boronic acid in 89% yield. acs.org
Arylboronates: Subsequent reaction with an alcohol, such as pinacol, in the presence of a base like triethylamine, converts the intermediate into the corresponding arylboronic acid pinacol ester. acs.orgacs.org
Aryltrifluoroborates: The borylated intermediates can also be converted to potassium aryltrifluoroborates by treatment with aqueous potassium hydrogen fluoride (B91410) (KHF2). rsc.org
These transformations highlight the utility of the initial C-H borylation products as stepping stones to a wide range of synthetically useful organoboron species.
This compound is also effective in the borylation of triarylamines. lookchem.comsigmaaldrich.comscientificlabs.comchemicalbook.com For instance, tri-p-tolylamine (B1199887) undergoes regioselective borylation at the ortho position relative to the nitrogen atom. researchgate.netacs.org Subsequent treatment with a nucleophile, such as mesitylmagnesium bromide, can lead to the formation of nitrogen-containing polycyclic aromatic compounds like phenazaborin analogues in high yields. researchgate.netacs.org In some cases, selective double and triple borylation of triarylamines can be achieved by carefully choosing the reaction conditions and the Brønsted base. rsc.org The high reactivity of this compound is crucial for these transformations, as other boron halides like BCl3 and BBr3 are often ineffective. rsc.org
Electrophilic C-H Borylation of Arenes
Role in Borane (B79455) Reagent Development
This compound plays a role in the development and application of other borane reagents. It can be generated in situ from readily available and easy-to-handle starting materials like sodium borohydride (B1222165) (NaBH4) and iodine (I2). researchgate.netorganic-chemistry.org This in situ generation circumvents the need to handle the moisture- and light-sensitive BI3 directly. chemrxiv.org
The diborane (B8814927) generated from the NaBH4/I2 system can be used to prepare iodoborane-amine complexes, which are useful synthetic reagents. researchgate.net Furthermore, BI3 generated in situ has been shown to be the active reductant in the reduction of nitroarenes to anilines, a process that avoids the use of transition metals and produces low-toxicity byproducts. organic-chemistry.orgchemrxiv.org This method is notable for its tolerance of various functional groups that are often sensitive to other reducing conditions. organic-chemistry.orgchemrxiv.org
Q & A
Basic: What are the optimal synthetic routes for producing high-purity Boron triiodide (BI₃) in laboratory settings?
Answer:
BI₃ is typically synthesized via the reaction of iodine (I₂) with potassium borohydride (KBH₄) in heptane under anhydrous conditions . Key parameters include:
- Stoichiometric control : Ensuring a 3:1 molar ratio of I₂ to KBH₄ to minimize side products.
- Purification : Sublimation at 50–100°C under vacuum to isolate BI₃ crystals.
- Purity validation : Density measurements (3.35 g/mL at 25°C) and spectroscopic characterization (e.g., IR or Raman spectroscopy for B-I bond confirmation) .
Basic: How can researchers characterize the purity and structural integrity of synthesized BI₃?
Answer:
- Thermal analysis : Differential scanning calorimetry (DSC) to confirm melting point (43–50°C) and detect impurities .
- Spectroscopic methods :
- X-ray diffraction (XRD) : Confirms crystalline structure and absence of dimerization at ambient pressure .
Advanced: What mechanistic insights explain BI₃’s role in multiple electrophilic C-H borylation of arenes?
Answer:
BI₃ acts as a Lewis acid catalyst, facilitating sequential borylation via:
Electrophilic activation : BI₃ coordinates to arenes, polarizing C-H bonds.
Regioselective substitution : Borylation occurs at electron-rich positions (e.g., para to methoxy groups).
Stoichiometric control : Excess BI₃ (≥2 equiv.) enables di- or tri-borylation, as demonstrated in studies achieving 70–85% yields .
Key variables : Temperature (80–120°C), solvent (toluene or DCM), and substrate electronic properties .
Advanced: How does high pressure induce structural dimerization of BI₃, and what are its implications?
Answer:
Under high pressure (≥3 GPa), BI₃ undergoes a first-order phase transition, forming B₂I₆ dimers with D₂h symmetry .
- Mechanism : Pressure reduces B-I bond lengths, promoting covalent bonding between adjacent BI₃ molecules.
- Experimental validation : Synchrotron XRD and computational modeling (DFT) confirm a 10–15% volume drop during dimerization .
- Implications : This behavior parallels diborane (B₂H₆), suggesting broader applicability in studying covalent boron cluster formation.
Advanced: How can discrepancies in reported BI₃ melting points (43–50°C) be reconciled?
Answer:
Variations arise from:
- Purity : Impurities (e.g., residual I₂) lower observed melting points.
- Measurement conditions : Open vs. sealed systems (hygroscopic BI₃ hydrolyzes in moisture, altering thermal properties) .
Best practices : - Use sublimed BI₃ under inert atmosphere.
- Cross-validate with DSC and hot-stage microscopy .
Advanced: What methodologies optimize BI₃’s use in demethylation reactions for natural product synthesis?
Answer:
BI₃ cleaves methyl ethers via:
Coordination : BI₃ binds to the ether oxygen, weakening the C-O bond.
Iodide substitution : Methyl iodide is released, forming boron-oxygen intermediates.
Optimization :
- Solvent : Anhydrous DCM or CHCl₃ to prevent hydrolysis.
- Stoichiometry : 1.2–1.5 equiv. BI₃ to avoid over-iodination.
- Case study : Demethylation of (+)-liphagal achieved 70% yield with BI₃ in DCM at −20°C .
Advanced: How do computational studies enhance understanding of BI₃’s reactivity and phase behavior?
Answer:
- Reactivity prediction : DFT calculations model BI₃’s Lewis acidity and orbital interactions in adduct formation (e.g., with amines or ethers) .
- Phase transitions : Ab initio molecular dynamics (AIMD) simulate high-pressure dimerization, guiding experimental design .
- Limitations : Computational models may underestimate van der Waals interactions in BI₃ crystals, requiring empirical validation .
Advanced: What strategies mitigate BI₃’s instability during storage and handling?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
